molecular formula C23H29N5O8S B1222306 Piperacillin hydrate CAS No. 66258-76-2

Piperacillin hydrate

Cat. No. B1222306
CAS RN: 66258-76-2
M. Wt: 535.6 g/mol
InChI Key: NBXPLBPWMYNZTC-IDYPWDAWSA-N
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Description

Piperacillin hydrate is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic . It binds to penicillin-binding proteins (PBPs), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis .


Synthesis Analysis

While specific synthesis details for Piperacillin hydrate were not found, pharmacokinetic studies have been performed for piperacillin and tazobactam separately . A combined two-compartment linear pharmacokinetic model for both piperacillin and tazobactam was developed, with an output compartment for the renally excreted fraction .


Molecular Structure Analysis

The molecular formula of Piperacillin hydrate is C23H29N5O8S . The IUPAC name is (2S,5R,6R)-6-[[ (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate .


Physical And Chemical Properties Analysis

Piperacillin hydrate is a white crystalline solid, odorless, and slightly hygroscopic . It is easily soluble in methanol, soluble in absolute ethanol or acetone, and very slightly soluble in water .

Scientific Research Applications

Pharmacokinetics in Critically Ill Patients

Piperacillin, a β-lactam penicillin antibiotic, is commonly used in treating sepsis and hospital-acquired infections. Research has focused on its pharmacokinetics in critically ill patients, especially those with acute kidney injury or undergoing renal replacement therapies like sustained low-efficiency diafiltration (SLED-f) or continuous renal replacement therapy (CRRT). Studies show that piperacillin's clearance and half-life can be significantly affected in these settings, highlighting the need for adjusted dosing regimens to maintain therapeutic effectiveness (Sinnollareddy et al., 2018), (Bue et al., 2020).

Mass Spectrometric Characterization

Mass spectrometric methods have been used to characterize antigens derived from piperacillin in patients with cystic fibrosis. These studies help understand how piperacillin modifies proteins like albumin, forming haptens that can stimulate T cells, potentially leading to immune responses. This research is vital for understanding drug hypersensitivity reactions (Whitaker et al., 2011).

Infusion Methods and Tissue Penetration

Research comparing intermittent short-term infusion and continuous infusion of piperacillin provides insights into its effectiveness in treating specific infections like Pseudomonas aeruginosa spondylodiscitis. Continuous infusion has shown promising results in achieving time above the minimal inhibitory concentration in various tissues, which is crucial for effective treatment (Petersen et al., 2022).

Development of Oral Penetration Enhancers

Efforts have been made to overcome the limitations of piperacillin's administration, which is typically restricted to parenteral routes. Research into charged liposaccharide complexes of piperacillin aims to enhance its oral bioavailability, a significant advancement in antibiotic therapy (Violette et al., 2008).

Lung Penetration in Critically Ill Patients

Studies comparing piperacillin pharmacokinetics in the serum and lung epithelial lining fluid (ELF) of critically ill patients and healthy volunteers have shown significant variability. This research is crucial for developing appropriate dosing regimens, especially for treating pneumonia in critically ill patients (Felton et al., 2018).

Use in Combination Therapy

Piperacillin-tazobactam, a combination of β-lactam and β-lactamase inhibitor, is extensively used in various infections. Research has shown its effectiveness against a broad spectrum of bacteria, including its compatibility with other antibiotics in clinical settings (Gin et al., 2007), (Gin et al., 2007).

Piperacillin in Special Populations

Research into piperacillin's pharmacokinetics in special patient populations, such as burn patients, preterm infants, and cystic fibrosis patients, is critical for understanding its metabolism and optimizing dosage in these groups. Such studies address the unique physiological changes these patients undergo, affecting drug metabolism and efficacy (Jeon et al., 2014), (Cohen-Wolkowiez et al., 2012), (El-Ghaiesh et al., 2012).

Piperacillin Dosing Optimization

Developing individualized dosing regimens for piperacillin in critically ill patients using software and Bayesian estimation techniques is a significant area of study. This approach aims to tailor antibiotic therapy based on the patient's unique pharmacokinetic profile, potentially improving therapeutic outcomes (Felton et al., 2014).

Safety And Hazards

Piperacillin hydrate is presumed to be combustible . It may cause mechanical eye irritation and skin irritation . Hypersensitivity reactions have been reported in patients receiving therapy with penicillins . Individuals with a history of penicillin hypersensitivity or a history to multiple allergens should avoid contact .

Future Directions

While specific future directions for Piperacillin hydrate were not found in the search results, it’s worth noting that continuous and extended infusion methods and application of therapeutic drug monitoring seem to be proper ways to ensure attainment of target concentrations . Further studies are required .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S.H2O/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);1H2/t13-,14-,15+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXPLBPWMYNZTC-IDYPWDAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984769
Record name 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1)
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Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Bristol-Myers Squibb]
Record name Piperacillin
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Product Name

Piperacillin hydrate

CAS RN

66258-76-2
Record name Piperacillin monohydrate
Source CAS Common Chemistry
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Record name Piperacillin [USP:INN:BAN]
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Record name 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo [3.2.0] heptane-2-carboxylic acid,6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino] phenylacetyl]amino]-3,3-dimethyl-7-oxo-,monohydrate, [2S-[2alpha, 5alpha, 6beta(S*)]]
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Record name PIPERACILLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
N Saito-Sasaki, Y Sawada, S Ohmori, D Omoto… - European Journal of …, 2017 - jle.com
John Libbey Eurotext - European Journal of Dermatology - A possible role of IL-23-producing cells in a patient with psoriasiform drug eruption due to tazobactam and piperacillin hydrate…
Number of citations: 2 www.jle.com
K Nakatani, T Kato, S Okada, R Matsumoto… - Case Reports in …, 2016 - hindawi.com
… Tazobactam/piperacillin hydrate (18g/day) was administered. Antibiotic therapy was … Tazobactam/piperacillin hydrate (18 g/day) was administered again. Since the diverticulitis …
Number of citations: 3 www.hindawi.com
M Harada, K Yasuda, K Uruchida, R Yamashita… - BMC Pulmonary …, 2023 - Springer
… Although he was administered with tazobactam-piperacillin hydrate (13.5 g/day), renal dysfunction occurred on the ninth disease day. Therefore, it was switched to cefepime (2 g/day). …
Number of citations: 2 link.springer.com
T Yasuoka, K Hayashi, H Bando, K Miki… - … Metab Int J, 2021 - repo.lib.tokushima-u.ac.jp
In the world, diabetes has been one of the representative noncommunicable diseases (NCDs). 1 The prevalence and incidence are increasing in developing and developed countries …
Number of citations: 5 repo.lib.tokushima-u.ac.jp
T Hisamoto, M Hirabayashi, M Nakatani, Y Akiyama… - Anaerobe, 2022 - Elsevier
… We started intravenous tazobactam/piperacillin hydrate (13.5g per day) based on the result … of saline, and intravenous tazobactam/piperacillin hydrate was introduced (13.5g per day). …
Number of citations: 1 www.sciencedirect.com
T Tokuda, M Tamaki, H Kitamura… - Journal of Surgical …, 2019 - academic.oup.com
… Because a mycotic aortic aneurysm was strongly suspected, intravenous antibiotic therapy was started with tazobactam/piperacillin hydrate, despite negative blood cultures. …
Number of citations: 2 academic.oup.com
N Harada, Y Soejima, A Taketomi, T Yoshizumi… - Surgery today, 2008 - Springer
… , we changed the antibiotic treatment to the triple regimen as follows: trimethoprim–sulfamethoxazole (TMP/SMX) at a dosage of 800 mg/160 mg q 12 h, tazobactam piperacillin hydrate (…
Number of citations: 5 link.springer.com
K Nagai, K Kitamura, Y Hirai, D Nutahara… - Internal …, 2021 - jstage.jst.go.jp
… Antibiotic therapy (intravenous tazobactam piperacillin hydrate 4.5 g every 8 hours) and filgrastim (50 μg/kg, SC, every 24 hours for 2 days) were administered after collecting blood …
Number of citations: 9 www.jstage.jst.go.jp
T Masuda, K Kobashi… - Surgical …, 2023 - surgicalcasereports.springeropen …
… Percutaneous drainage was started the same day and the antibiotic tazobactam/piperacillin hydrate was administered for 14 days. A culture of the abscess detected Fusobacterium sp. …
R Murayama, H Oyama, M Abe-Doi… - Drug Discoveries & …, 2022 - jstage.jst.go.jp
… ® injection: amino acid and glucose injection with electrolytes and vitamin B1 (Otsuka Holdings Co., Ltd., Tokyo, Japan), one patient was administered tazobactam/piperacillin hydrate, …
Number of citations: 1 www.jstage.jst.go.jp

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